molecular formula C8H6NO4D3 B602533 4-Pyridoxic Acid-d3 CAS No. 1435934-03-4

4-Pyridoxic Acid-d3

Katalognummer: B602533
CAS-Nummer: 1435934-03-4
Molekulargewicht: 186.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridoxic Acid-d3 is an isotopically labeled analog of 4-Pyridoxic Acid, which is a metabolite of vitamin B6. This compound is deuterated, meaning it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in research to study metabolic pathways and enzyme activities related to vitamin B6 metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d3 typically involves the deuteration of 4-Pyridoxic Acid. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridoxic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various deuterated analogs and derivatives of 4-Pyridoxic Acid, which are valuable for research and analytical purposes .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

4-Pyridoxic Acid-d3 serves as an internal standard in pharmacokinetic studies to quantify levels of 4-pyridoxic acid in biological samples. The compound is particularly useful in the assessment of vitamin B6 metabolism and its implications in drug interactions.

Case Study: Drug-Drug Interactions

A study investigated the effects of probenecid on the pharmacokinetics of furosemide, using this compound as an internal standard for quantification. The results indicated that probenecid administration significantly altered the levels of endogenous metabolites, including 4-pyridoxic acid, suggesting its potential role as a biomarker for predicting drug-drug interactions mediated by organic anion transporters (OATs) .

CompoundPolarityPrecursor Ion (m/z)Production Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundPositive187.1169.12015

Clinical Diagnostics

In clinical settings, the ratio of 4-pyridoxic acid to other vitamin B6 metabolites has been studied as a potential biomarker for various health conditions, including cardiovascular diseases and diabetes.

Case Study: Cardiovascular Risk Assessment

A study examined the plasma concentrations of 4-pyridoxic acid in patients with type 2 diabetes and found that higher levels were associated with increased vascular risk scores. Specifically, the ratio of 4-pyridoxic acid to pyridoxine was significantly higher in patients at high risk for cardiovascular events . This finding supports the use of this compound in clinical diagnostics to assess vitamin B6 metabolism and its implications for cardiovascular health.

Metabolic Studies

The compound is also valuable in metabolic studies that aim to understand vitamin B6 metabolism and its catabolism pathways.

Case Study: Renal Insufficiency

Research has shown that elevated levels of 4-pyridoxic acid are present in patients with renal insufficiency, highlighting its role as a marker for impaired vitamin B6 metabolism under pathological conditions . This underscores the importance of using stable isotopes like this compound for accurate quantification in metabolic studies.

Wirkmechanismus

4-Pyridoxic Acid-d3 acts as a cofactor for numerous enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical processes. It binds to the active sites of these enzymes, enabling and enhancing their catalytic activities. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways using advanced analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in research applications involving isotopic labeling. This allows for precise tracking and analysis of metabolic pathways and enzyme activities, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

4-Pyridoxic Acid-d3 (PDA-d3) is a deuterated form of 4-pyridoxic acid, a significant metabolite in the metabolism of vitamin B6. This compound plays a crucial role in various biological processes, particularly in renal function and potential implications in diseases such as cancer. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

4-Pyridoxic Acid is primarily formed through the catabolism of vitamin B6 (pyridoxine), and it is excreted in urine. It acts as a biomarker for vitamin B6 status and has been implicated in various physiological processes, including amino acid metabolism and neurotransmitter synthesis. The deuterated form, PDA-d3, is used in pharmacokinetic studies to trace metabolic pathways and interactions.

Biological Functions

1. Renal Function and Biomarker Utility

  • Transporter Activity : Recent studies have identified 4-pyridoxic acid as a sensitive biomarker for renal organic anion transporters (OAT1/3). Elevated levels of PDA-d3 are observed in conditions like chronic kidney disease (CKD) and after the administration of probenecid, an OAT inhibitor. This suggests that monitoring PDA-d3 can provide insights into transporter-mediated drug-drug interactions (DDIs) and renal function .

2. Cancer Research

  • Pancreatic Cancer Association : In nested case-control studies involving Asian populations, serum levels of vitamin B6 vitamers, including 4-pyridoxic acid, were evaluated for their association with pancreatic cancer risk. While higher levels of pyridoxal 5'-phosphate (PLP) were linked to reduced cancer risk, no significant associations were found for 4-pyridoxic acid levels alone . This indicates that while PDA-d3 may not directly correlate with cancer risk, it is part of a broader metabolic pathway influenced by vitamin B6.

Case Studies and Data Analysis

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Renal BiomarkerPDA identified as a sensitive biomarker for OAT1/3 activity; increased levels after probenecid administration in CKD patients.
Cancer RiskNo direct association between serum 4-pyridoxic acid levels and pancreatic cancer risk; significant findings related to PLP levels.
PharmacokineticsProbenecid administration led to altered plasma concentrations of PDA; implications for predicting DDIs in drug development.

Pharmacokinetic Modeling

A physiologically-based pharmacokinetic (PBPK) model has been developed to predict the behavior of 4-pyridoxic acid in various populations. This model incorporates factors such as renal clearance and drug interactions, enhancing the understanding of how PDA-d3 behaves under different physiological conditions .

Q & A

Basic Research Questions

Q. How is 4-Pyridoxic Acid-d3 synthesized and characterized for use in metabolic studies?

  • Methodological Answer : The synthesis of this compound involves deuterium labeling at specific positions, typically verified via 1H-NMR and mass spectrometry to confirm structural integrity . Isotopic purity (≥98.4%) is assessed using techniques like high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) (purity ≥97%) . Researchers must ensure inert gas storage to prevent degradation, as the compound is sensitive to heat and moisture .

Q. What role does this compound play in vitamin B6 metabolism studies?

  • Methodological Answer : this compound is the deuterated catabolite of vitamin B6, enabling precise tracking of B6 degradation pathways via stable isotope tracing . Its formation involves enzymes like aldehyde oxidase I and microbial pyridoxal 4-dehydrogenase . Researchers use it to quantify urinary excretion rates or study gut microbiota-mediated metabolism by analyzing isotopic enrichment in biological samples using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's regulation as a disease biomarker?

  • Methodological Answer : Discrepancies, such as its upregulation in both gastric cardia adenocarcinoma (GCA) patients and healthy controls , require scrutiny of experimental variables:

  • Study Design : Compare sample sizes, inclusion criteria (e.g., diet, medication), and analytical platforms (e.g., untargeted vs. targeted metabolomics).
  • Data Normalization : Use internal standards (e.g., this compound) to control for batch effects in mass spectrometry .
  • Pathway Context : Analyze co-regulated metabolites (e.g., amino acids, organic acids) to distinguish biomarker specificity .
    • Example: In GCA studies, concurrent downregulation of L-Tyrosine biosynthesis may indicate broader metabolic dysregulation, necessitating multi-omics integration .

Q. What methodological considerations are crucial when using this compound in quantitative metabolic flux analysis?

  • Methodological Answer :

  • Isotopic Dilution : Account for natural abundance deuterium in biological matrices by calibrating with standard curves .
  • Enzymatic Interference : Validate that deuterium labeling does not alter enzyme kinetics (e.g., aldehyde oxidase I activity) via in vitro assays .
  • Dynamic Range : Optimize LC-MS parameters (e.g., ionization mode, collision energy) to detect low-abundance deuterated metabolites .
    • Example: The AMCME algorithm improves sensitivity in fluorometric assays by minimizing matrix effects during simultaneous quantification of pyridoxal, pyridoxamine, and this compound .

Q. How can luminescence spectroscopy enhance the study of protein dynamics using this compound?

  • Methodological Answer : Covalent conjugation of this compound to proteins enables fluorescence (λex = 320 nm, λem = 430 nm) and phosphorescence (λem ≈ 445 nm) studies . Key steps include:

  • Probe Stability : Ensure amide linkage integrity under physiological pH and temperature.
  • Time-Resolved Measurements : Use nanosecond-decay fluorescence to monitor protein folding/unfolding and millisecond-range phosphorescence to study slow conformational changes .
    • Applications: Tracking real-time dynamics of enzyme-substrate interactions or protein aggregation in neurodegenerative disease models .

Q. Key Considerations for Experimental Design

  • Validity Threats : Address batch effects in metabolomics via randomized sample processing and internal standards .
  • Novelty : Explore understudied pathways, such as microbial 4-pyridoxic acid dehydrogenase activity, using gnotobiotic models .
  • Ethical Compliance : Ensure deuterated compound safety in human studies through preclinical toxicity screening (e.g., acute exposure assays) .

Eigenschaften

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACOUQIXZGNBF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.